[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Overview
Description
4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Benzyl Halide Intermediate: The starting material, 2-chloro-4-fluorobenzyl bromide, is prepared by bromination of 2-chloro-4-fluorotoluene.
Nucleophilic Substitution Reaction: The benzyl halide intermediate reacts with piperazine to form the [4-(2-chloro-4-fluorobenzyl)piperazine] intermediate.
Acylation Reaction: The final step involves the acylation of the piperazine intermediate with 4-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzyl bromide: A precursor in the synthesis of the target compound.
4-Methylbenzoyl chloride: Another precursor used in the final acylation step.
N-(2-Chloro-4-fluorobenzyl)piperazine: An intermediate in the synthesis process.
Uniqueness:
- The combination of the 2-chloro-4-fluorobenzyl group and the 4-methylphenyl group on the piperazine ring imparts unique chemical and biological properties to the compound.
- The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups on the aromatic rings influences the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-14-2-4-15(5-3-14)19(24)23-10-8-22(9-11-23)13-16-6-7-17(21)12-18(16)20/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNLAMCHGNSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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